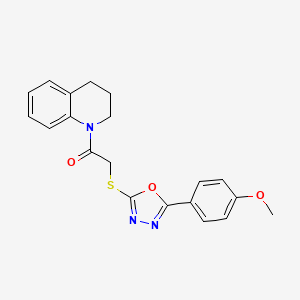
1-(3,4-二氢喹啉-1(2H)-基)-2-((5-(4-甲氧基苯基)-1,3,4-噁二唑-2-基)硫)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, often referred to as DQOT , is a synthetic organic compound. Its chemical structure combines a quinoline moiety with an oxadiazole-thioether group. Researchers have explored its potential applications in various fields due to its unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of DQOT involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic procedures at hand, literature sources may provide detailed protocols for its preparation.
Molecular Structure Analysis
DQOT’s molecular structure comprises a quinoline ring fused with an oxadiazole-thioether moiety. The quinoline portion contributes aromaticity and potential π-π interactions, while the oxadiazole-thioether group introduces heteroatoms and electron density variations. Understanding its three-dimensional conformation and electronic properties is crucial for predicting its behavior.
Chemical Reactions Analysis
DQOT’s reactivity depends on its functional groups. It may undergo nucleophilic substitutions, oxidative transformations, or cyclizations. Researchers have investigated its reactions with various electrophiles and nucleophiles to explore its synthetic versatility.
Physical And Chemical Properties Analysis
- Melting Point : DQOT’s melting point provides insights into its crystalline behavior.
- Solubility : Understanding its solubility in different solvents aids in formulation and delivery.
- Spectral Data : UV-Vis, IR, and NMR spectra reveal electronic transitions and functional groups.
- Stability : Investigating its stability under various conditions is essential for practical applications.
科学研究应用
合成与抗结核活性
Selvam Chitra 等人(2011 年) 的一项研究讨论了 3-杂芳硫代喹啉衍生物的合成及其抗结核活性。该研究在针对结核分枝杆菌开发新的治疗剂的背景下具有重要意义。
光物理学
M. Pannipara 等人(2017 年) 的工作重点是二氢喹唑啉酮衍生物的光物理性质。他们强调了这些化合物如何根据溶剂极性表现出光物理性质的变化,这对于材料科学和光子学中的应用至关重要。
细胞毒活性与荧光
Jasna Kadrić 等人(2014 年) 合成了 3-羟基喹啉-4(1H)-酮衍生物,并评估了它们对各种癌细胞系的细胞毒活性,以及研究了它们的荧光性质。这项研究对开发新的抗癌药物和荧光材料具有重要意义。
抗菌活性
在抗菌研究领域,R. S. Joshi 等人(2011 年) 合成了一系列化合物,并筛选了它们对各种细菌菌株的抗菌活性。这些发现有助于寻找新的抗菌剂。
抗癌和抗氧化活性
I. Tumosienė 等人(2020 年) 对新型衍生物的抗氧化和抗癌活性进行的研究值得注意。他们发现一些化合物表现出比抗坏血酸更高的抗氧化活性,并对某些癌细胞系表现出细胞毒性。
HIV-1 复制抑制
Zhiping Che 等人(2015 年) 的研究确定了新型衍生物作为 HIV-1 复制的抑制剂。这对于开发针对 HIV 的新的治疗剂具有重要意义。
环保氧化
在绿色化学的背景下,Rashinikumar Samandram 等人(2021 年) 讨论了一种氧化某些化合物的环保方法,突出了化学合成中可持续方法的重要性。
安全和危害
Safety assessments are critical before handling DQOT. Potential hazards include:
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Assess its impact on ecosystems and biodegradability.
- Handling Precautions : Use appropriate protective gear and follow safety guidelines.
未来方向
Researchers should explore DQOT’s:
- Biological Activity : Investigate its potential as a drug candidate or bioactive agent.
- Structure-Activity Relationships : Correlate its structure with observed effects.
- Derivatives : Synthesize analogs to enhance desired properties.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-16-10-8-15(9-11-16)19-21-22-20(26-19)27-13-18(24)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIWCEDMDNHAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

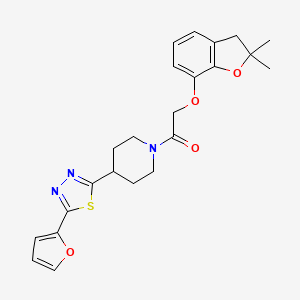
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
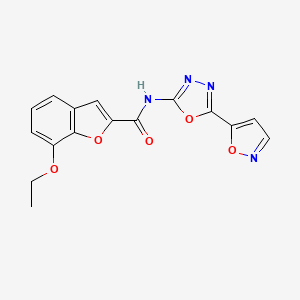
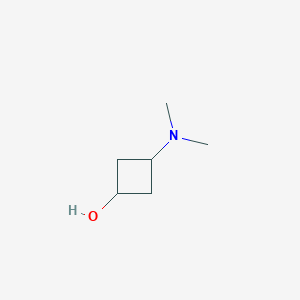
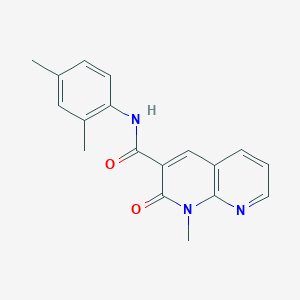
![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
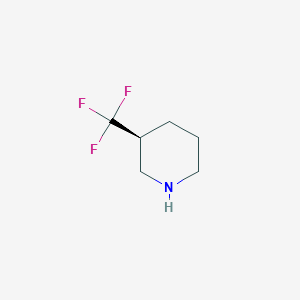
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)
![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)